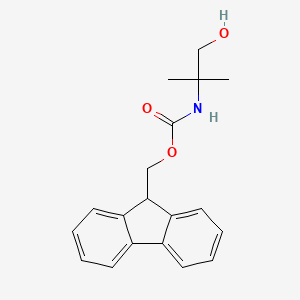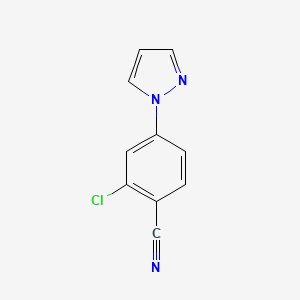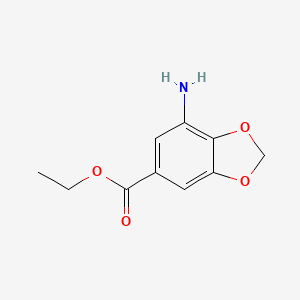![molecular formula C8H6F3N3 B1445299 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1186501-73-4](/img/structure/B1445299.png)
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
Overview
Description
Trifluoromethylpyridine derivatives, which “3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine” seems to be a part of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions .Physical and Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine has shown notable applications in the synthesis of diverse heterocyclic compounds due to its unique chemical reactivity. The presence of the trifluoromethyl group increases the electrophilicity of adjacent carbonyl groups, facilitating various chemical reactions. For instance, reactions involving trifluoromethyl-β-diketones and amines have been explored for the selective production of regioisomeric 1H-Pyrrolo[3,2-b]pyridines, highlighting the compound's utility in synthesizing complex molecular structures (De Rosa et al., 2015). Additionally, the compound has been a key intermediate in the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which have shown potential as anticancer agents (Chavva et al., 2013).
Biological and Medicinal Chemistry
In the realm of biological and medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer activity. Novel alkyl amide functionalized derivatives have demonstrated promising bioactivity at micromolar concentrations against various cancer cell lines, indicating their potential utility in cancer treatment strategies (Chavva et al., 2013). This aligns with the growing interest in developing targeted anticancer agents based on heterocyclic compounds, where the trifluoromethyl group's presence may enhance biological activity and drug-like properties.
Anticancer Agent Development
The exploration of pyrrolyl-pyridine scaffolds, including those derived from this compound, for anticancer applications underscores the compound's significance in drug discovery. Synthesized compounds have shown significant anticancer activity against human cervical and breast cancer cell lines, illustrating the potential of these derivatives in developing new therapeutic agents (Mallisetty et al., 2023).
Mechanism of Action
Target of Action
It’s known that similar compounds act as reactants in the synthesis of novel molecules, such as imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are inhibitors of ns5b in potential treatment of hepititis c .
Biochemical Pathways
It’s known that similar compounds inhibit the ns5b protein, which plays a crucial role in the replication of the hepatitis c virus .
Pharmacokinetics
It’s known that the compound has a boiling point of 205°c and a density of 14650 (estimate), which may influence its bioavailability .
Result of Action
It’s known that similar compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine plays a crucial role in biochemical reactions due to its unique structural properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in drug design and development. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinase enzymes, modulating their activity and affecting downstream signaling pathways . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound impacts cellular metabolism by inhibiting certain metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. The compound’s trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively inhibit or activate target enzymes . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can induce sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound has been shown to inhibit key metabolic enzymes, such as cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of certain metabolites, such as glucose and lipids, by modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended targets and exerts its effects in the appropriate cellular context. Additionally, the compound’s activity can be modulated by its subcellular localization, with different effects observed in different compartments .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-14-7-5(6)1-4(12)2-13-7/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJMMBIENNOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218188 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186501-73-4 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186501-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)
